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Compound of Interest

Compound Name: Hexyl benzoate

Cat. No.: B1584604 Get Quote

This guide provides a detailed overview of the spectroscopic data for hexyl benzoate,

including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)

data. It is intended for researchers, scientists, and professionals in drug development who

require a thorough understanding of the characterization of this compound.

Chemical Structure
Hexyl benzoate

Molecular Formula: C₁₃H₁₈O₂

Molecular Weight: 206.28 g/mol [1][2]

CAS Number: 6789-88-4[1][2]

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for hexyl benzoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR Spectral Data

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~8.0 Doublet 2H
Aromatic Protons

(ortho to C=O)

~7.5 Triplet 1H
Aromatic Proton (para

to C=O)

~7.4 Triplet 2H
Aromatic Protons

(meta to C=O)

~4.3 Triplet 2H -O-CH₂-

~1.7 Quintet 2H -O-CH₂-CH₂-

~1.4 Multiplet 6H -(CH₂)₃-CH₃

~0.9 Triplet 3H -CH₃

¹³C NMR Spectral Data
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Chemical Shift (δ) ppm Assignment

~166.6 Carbonyl Carbon (C=O)

~132.7 Aromatic Carbon (para)

~130.5 Aromatic Carbon (ipso)

~129.5 Aromatic Carbons (ortho)

~128.3 Aromatic Carbons (meta)

~64.3 Methylene Carbon (-O-CH₂-)

~31.7 Methylene Carbon

~28.9 Methylene Carbon

~26.0 Methylene Carbon

~22.6 Methylene Carbon

~14.0 Methyl Carbon (-CH₃)

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹) Intensity Assignment

~3070-3030 Medium Aromatic C-H Stretch

~2960-2850 Strong Aliphatic C-H Stretch

~1720 Strong C=O (Ester) Stretch[3][4]

~1600, ~1450 Medium C=C Aromatic Ring Stretch[3]

~1270, ~1110 Strong C-O (Ester) Stretch[3][4]

~710 Strong
Aromatic C-H Bend (Out-of-

plane)[3]

Mass Spectrometry (MS)
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m/z Relative Intensity Assignment

206 Moderate [M]⁺ (Molecular Ion)

123 Moderate
[C₆H₅CO₂H₂]⁺ (Benzoic acid

fragment)

122 High [C₆H₅CO₂H]⁺ (Loss of hexene)

105 Strong (Base Peak) [C₆H₅CO]⁺ (Benzoyl cation)

84 Moderate
[C₆H₁₂]⁺ (Hexene radical

cation)

77 High [C₆H₅]⁺ (Phenyl cation)

Experimental Protocols
The data presented were obtained using standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR)
¹H and ¹³C NMR spectra are typically recorded on a spectrometer, such as a Bruker Avance-

400, operating at 400 MHz for ¹H and 100 MHz for ¹³C nuclei.[5] The sample is dissolved in a

deuterated solvent, commonly chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[5]

Chemical shifts are reported in parts per million (ppm) relative to an internal standard,

tetramethylsilane (TMS), at 0 ppm.[5]

Infrared (IR) Spectroscopy
IR spectra are generally obtained using a Fourier Transform Infrared (FTIR) spectrometer. For

liquid samples like hexyl benzoate, the spectrum can be recorded by placing a thin film of the

neat liquid between two salt plates (e.g., NaCl or KBr). Alternatively, the sample can be

prepared as a KBr disc. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
Mass spectra are commonly acquired using a mass spectrometer with an electron ionization

(EI) source.[1] The sample is introduced into the instrument, often via gas chromatography

(GC-MS), and then bombarded with a beam of high-energy electrons (typically 70 eV).[6] This
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causes the molecule to ionize and fragment. The resulting positively charged ions are

separated based on their mass-to-charge ratio (m/z) and detected.

Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound such as hexyl benzoate.

General Workflow for Spectroscopic Analysis
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Caption: Workflow of Spectroscopic Analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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